molecular formula C24H21N5 B2482434 1-(1H-benzimidazol-1-yl)-2-butyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 442572-79-4

1-(1H-benzimidazol-1-yl)-2-butyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B2482434
CAS No.: 442572-79-4
M. Wt: 379.467
InChI Key: OUUPVJBUJVBPSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(1H-benzimidazol-1-yl)-2-butyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile (molecular formula: C₂₄H₂₁N₅, molecular weight: 379.46 g/mol) features a pyrido[1,2-a]benzimidazole core with distinct substitutions:

  • Position 1: 1H-benzimidazol-1-yl group.
  • Position 2: n-Butyl chain.
  • Position 3: Methyl group.
  • Position 4: Carbonitrile moiety.

This structure is synthesized via multi-step reactions involving benzimidazole-2-acetonitrile and substituted precursors under controlled conditions .

Properties

IUPAC Name

1-(benzimidazol-1-yl)-2-butyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5/c1-3-4-9-17-16(2)18(14-25)23-27-20-11-6-8-13-22(20)29(23)24(17)28-15-26-19-10-5-7-12-21(19)28/h5-8,10-13,15H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUUPVJBUJVBPSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4C=NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1H-benzimidazol-1-yl)-2-butyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile (referred to as BBMP) is a complex organic compound that integrates features from both the benzimidazole and pyridine families. Its unique structure, characterized by multiple nitrogen atoms and a carbonitrile functional group, suggests potential for diverse biological activities, particularly in medicinal chemistry.

Structural Characteristics

The molecular formula of BBMP is C₁₈H₁₈N₄, indicating a high degree of nitrogen content which is often correlated with biological activity. The compound's structure can be represented as follows:

BBMP Structure C18H18N4\text{BBMP Structure }C_{18}H_{18}N_{4}

Biological Activity Overview

BBMP exhibits significant biological activities, including:

  • Antimicrobial Activity : Similar compounds within the benzimidazole class have demonstrated antibacterial and antifungal properties. Studies indicate that BBMP may inhibit the growth of various microbial strains.
  • Anticancer Properties : Research has shown that benzimidazole derivatives can interfere with DNA topoisomerases, enzymes crucial for DNA replication and repair. In vitro studies have indicated that BBMP may induce apoptosis in cancer cell lines such as HeLa (cervix adenocarcinoma) and MCF7 (breast adenocarcinoma) cells .
  • Enzyme Inhibition : The compound has shown potential in inhibiting certain kinases, which are pivotal in various signaling pathways associated with cancer progression.

The mechanism through which BBMP exerts its biological effects primarily involves interactions with biological macromolecules. Key points include:

  • DNA Topoisomerase Inhibition : Studies have demonstrated that compounds similar to BBMP can inhibit mammalian type I DNA topoisomerase activity, leading to disruption in the cell cycle and subsequent cell death .
  • Cell Proliferation Inhibition : BBMP has been observed to inhibit cell proliferation in several cancer lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

Research Findings

Several studies have evaluated the biological activity of BBMP and related compounds:

Study ReferenceFindings
Demonstrated significant inhibition of DNA topoisomerase I and cytotoxicity in various cancer cell lines.
Highlighted the antimicrobial properties and potential applications in treating infections.
Discussed the synthesis methods and outlined the structural uniqueness contributing to its biological activity.

Case Studies

  • Cytotoxicity Assays : In a study involving cytostatic assays on HeLa cells, BBMP showed a dose-dependent inhibition of cell growth, suggesting its potential as a therapeutic agent against cervical cancer.
  • Antimicrobial Testing : BBMP exhibited notable activity against Gram-positive bacteria, indicating its potential utility in developing new antimicrobial agents.

Synthesis and Derivatives

The synthesis of BBMP typically involves several steps, including:

  • Condensation Reactions : Utilizing o-phenylenediamine with carbonitrile derivatives under controlled conditions.
  • Purification Techniques : Employing column chromatography for purification post-reaction.

Recent advancements suggest eco-friendly methodologies for synthesis to enhance yield while minimizing environmental impact.

Scientific Research Applications

Antimicrobial Activity

Benzimidazole derivatives, including this compound, have shown significant antimicrobial properties. Research indicates that compounds with similar structures exhibit effective growth inhibition against various bacteria and fungi. For example, derivatives have been reported to be more potent than standard antibiotics like cefadroxil and fluconazole against Gram-positive and Gram-negative bacteria, as well as fungal strains like Aspergillus niger .

Antiviral Properties

The compound has potential antiviral applications, particularly against Hepatitis C virus (HCV). Studies have demonstrated that certain benzimidazole derivatives can inhibit HCV replication at very low concentrations (EC50 values in the nanomolar range) . This suggests that 1-(1H-benzimidazol-1-yl)-2-butyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile may serve as a lead compound for developing antiviral agents.

Anticancer Activity

Research has highlighted the anticancer potential of this compound, with mechanisms involving apoptosis induction and cell cycle arrest in cancer cells. It has been shown to inhibit cell proliferation in various cancer lines through interactions with key biological macromolecules .

Case Study 1: Antimicrobial Evaluation

A study evaluated a series of benzimidazole derivatives for their antimicrobial activity. Among them, compounds structurally related to this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The findings suggest that structural modifications can enhance antimicrobial efficacy .

Case Study 2: Antiviral Activity Against HCV

In another study focused on HCV, several benzimidazole derivatives were tested for their ability to inhibit viral replication. The results indicated that some compounds had EC50 values as low as 0.028 nM against specific HCV genotypes, showcasing their potential as antiviral agents .

Comparison with Similar Compounds

Substituent Variations at Position 1

The 1H-benzimidazol-1-yl group distinguishes this compound from analogues with simpler substituents:

  • However, the lack of a benzimidazole moiety could limit π-π stacking interactions in biological targets .
  • 1-[(4-Fluorophenyl)Amino]-3-Methyl Derivatives: Substitution with a 4-fluoroanilino group introduces hydrogen-bonding capacity and electron-withdrawing effects, which could enhance kinase inhibition (e.g., EtCRK2 in parasitic diseases) .

Key Insight : The benzimidazolyl group at position 1 likely enhances target binding through aromatic interactions and hydrogen bonding, as seen in kinase inhibitors .

Substituent Variations at Position 2

  • Butyl vs. Benzyl Groups :
    • The n-butyl chain in the target compound offers moderate lipophilicity (logP ~4.5 estimated), balancing solubility and membrane permeability.
    • 2-Benzyl Derivatives (e.g., compound 3v in ) exhibit higher aromaticity, which may improve stacking with hydrophobic enzyme pockets but reduce solubility .
  • Chlorinated/Alkyl Chains : Derivatives like 2-(4-chlorobenzyl) (3a) or 2-(thiomethyl)benzyl (3j) show enhanced antitubercular activity (MIC <1 µg/mL), suggesting that electron-withdrawing groups at position 2 optimize bioactivity .

Q & A

Q. How do researchers assess the compound’s stability under varying pH and temperature conditions?

  • Answer : Conduct accelerated stability studies:
  • pH stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours; analyze degradation via HPLC.
  • Thermal stability : Use TGA/DSC to determine decomposition temperatures.
    Store samples in light-resistant containers to prevent photodegradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.